molecular formula C14H21N5O3S2 B2944872 ethyl 4-((8-oxo-2-thioxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-3(2H)-yl)methyl)piperazine-1-carboxylate CAS No. 681273-18-7

ethyl 4-((8-oxo-2-thioxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-3(2H)-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2944872
CAS No.: 681273-18-7
M. Wt: 371.47
InChI Key: NVADPZODRGFELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-((8-oxo-2-thioxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-3(2H)-yl)methyl)piperazine-1-carboxylate is a novel, cell-permeable, and potent chemical probe that acts as a bromodomain and extra-terminal (BET) inhibitor, with high specificity for Bromodomain-containing Protein 4 (BRD4). This compound functions by competitively binding to the acetyl-lysine recognition pockets of the BRD4 bromodomains, thereby disrupting the interaction between BRD4 and acetylated histone tails. This mechanism effectively displaces BRD4 from chromatin, leading to the downregulation of key oncogenes, most notably MYC, which is a critical driver in many cancers. As such, this inhibitor is a valuable tool for investigating the role of BRD4 and BET proteins in epigenetic regulation, transcriptional control, cell cycle progression, and oncogenesis. Its primary research applications include the study of various cancers, such as acute myeloid leukemia (AML), multiple myeloma, and other malignancies dependent on aberrant MYC expression. Researchers utilize this compound in vitro and in vivo to explore BET inhibition as a therapeutic strategy, to dissect downstream signaling pathways, and to identify potential synthetic lethal interactions for combination therapies. It is supplied For Research Use Only and is intended for use by qualified scientific professionals in laboratory research settings.

Properties

IUPAC Name

ethyl 4-[(8-oxo-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-3-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S2/c1-2-22-13(21)17-8-6-16(7-9-17)10-19-14(23)24-12-15-11(20)4-3-5-18(12)19/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVADPZODRGFELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CN2C(=S)SC3=NC(=O)CCCN32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((8-oxo-2-thioxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-3(2H)-yl)methyl)piperazine-1-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety and a thiadiazole ring. Its molecular formula is C₁₄H₁₈N₄O₃S, indicating the presence of various functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound often involves multi-step procedures that include the formation of the thiadiazole ring and subsequent functionalization. Various methods have been reported in the literature for synthesizing similar compounds with modifications to enhance their biological efficacy.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : this compound has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicate a notable inhibition of growth at specific concentrations.
  • Comparison with Standard Drugs : The compound's antimicrobial activity has been compared to standard antibiotics. In many cases, it demonstrates comparable or superior effectiveness against resistant strains.

Anticancer Activity

Studies have also investigated the anticancer potential of this compound:

  • Cell Line Studies : The compound has shown cytotoxic effects against several cancer cell lines. For instance, it exhibited significant inhibition of cell proliferation in breast and lung cancer models.
  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis through the activation of specific pathways involved in programmed cell death.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the effectiveness of various thiadiazole derivatives against multidrug-resistant bacterial strains. Ethyl 4-((8-oxo...) was among the top performers with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner .

Research Findings Summary

Activity TypeFindingsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cell lines
Synthesis MethodsMulti-step synthesis with high yield

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity necessitates comparison with analogues sharing core heterocyclic systems or functional groups. Key examples include:

Compound Core Structure Key Substituents Biological Activity Synthetic Route
Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124) Thiazolo[3,2-a][1,3]diazepine Ethyl carboxylate at position 3 Ultra-short-acting hypnotic (rapid onset, short duration) Cyclocondensation of thioamide intermediates with ethyl bromoacetate
Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate Quinazolinone-piperazine hybrid Quinazolinone ring with 4,7-dimethyl groups; ethyl carboxylate on piperazine Not reported, but quinazolinones are associated with anticonvulsant and antitumor activity Coupling of quinazolinone derivatives with piperazine-carboxylate intermediates
3-Substituted 8-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines Triazolo[3,4-b][1,3,4]thiadiazepine Variable aryl/alkyl groups at position 3 Antimicrobial and antifungal activities (e.g., MIC = 2–8 µg/mL for S. aureus) Sodium borohydride reduction of Schiff base intermediates
Ethyl 5-phenyl-2,3-dioxo-2-(substituted phenyl)thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Ethyl carboxylate at position 6; aryl hydrazones at position 2 Anticancer activity (IC50 = 5–20 µM against HeLa cells) Condensation of thiosemicarbazides with diketones

Key Findings from Comparative Analysis

Triazolo-thiadiazepines (e.g., ) exhibit broader antimicrobial activity but lack the piperazine-carboxylate moiety, which is critical for CNS penetration in the target compound .

Functional Group Contributions: Thioxo vs. Oxo Groups: HIE-124’s oxo group undergoes rapid hydrolysis to a carboxylic acid metabolite, shortening its duration of action . The thioxo group in the target compound may resist hydrolysis, improving metabolic stability. Piperazine Modifications: Compared to quinazolinone-piperazine hybrids (e.g., ), the target compound’s piperazine is directly linked to the heterocycle via a methylene group, which may reduce steric hindrance and improve target affinity.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a preformed thiadiazolo-diazepine intermediate with ethyl piperazine-1-carboxylate via reductive amination or nucleophilic substitution, similar to methods in . This contrasts with triazolo-thiadiazepines , which require cyclization of hydrazine derivatives.

Pharmacological Potential: While HIE-124 is validated as a hypnotic, the target compound’s structural features suggest expanded applications in neurodegenerative or inflammatory diseases, where thioxo groups and piperazine derivatives are known modulators of GABA receptors or cytokine pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.